11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
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Overview
Description
11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of the dimethylamino group and the ethynyl group further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.
Preparation Methods
The synthesis of 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. One common synthetic route involves the use of a cyclopenta[a]phenanthrene derivative as the starting material. This derivative undergoes a series of reactions, including alkylation, oxidation, and cyclization, to form the desired spiro compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures under acidic or basic conditions
Scientific Research Applications
11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol include:
Mifepristone: Known for its use in medicine, particularly in reproductive health.
RU-486: Another name for mifepristone, highlighting its role as a progesterone receptor antagonist.
Estradiol derivatives: Compounds with similar steroidal structures but different functional groups, used in hormone therapy and research
Properties
Molecular Formula |
C30H39NO4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H39NO4/c1-5-29(33)14-11-24-22-10-13-28(32)19-30(34-16-17-35-30)15-12-25(28)26(22)23(18-27(24,29)2)20-6-8-21(9-7-20)31(3)4/h1,6-9,22-24,32-33H,10-19H2,2-4H3 |
InChI Key |
GMTUOJRBNRXCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2(C#C)O)O)OCCO5)C6=CC=C(C=C6)N(C)C |
Origin of Product |
United States |
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